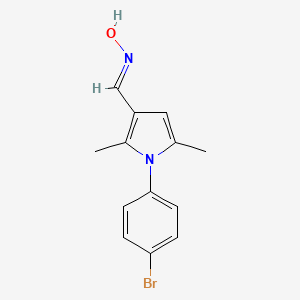

1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

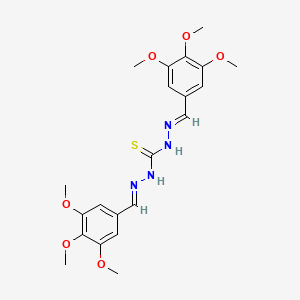

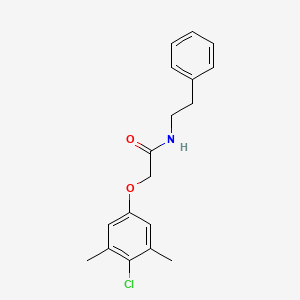

"1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime" is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds with a nitrogen atom. The presence of bromophenyl and oxime functional groups suggests this compound could have interesting chemical properties and reactivity, making it a potential candidate for various organic synthesis applications.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves strategies like the Paal-Knorr synthesis, which is a method for synthesizing pyrroles from ketones or aldehydes using ammonia or amines. Given the structure of "1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime," its synthesis might involve the condensation of a suitable 4-bromophenyl-substituted aldehyde with a dimethylaminoketone, followed by cyclization to form the pyrrole ring and subsequent conversion to the oxime (Afonin et al., 2010).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be analyzed using techniques such as X-ray diffraction (XRD) and NMR spectroscopy. These compounds typically exhibit planar structures due to the conjugation across the pyrrole ring and attached groups. The electron-withdrawing effect of the bromophenyl group and the electron-donating nature of the oxime could influence the electronic distribution within the molecule, potentially affecting its reactivity and physical properties (Shearer et al., 1980).

Chemical Reactions and Properties

Pyrrole derivatives are known for their nucleophilic and electrophilic substitution reactions. The bromophenyl group in "1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime" makes it amenable to further functionalization through palladium-catalyzed cross-coupling reactions like Suzuki or Stille couplings. The oxime group also allows for transformations into other functional groups, such as nitriles or amides, through dehydration or reduction reactions, respectively (Wu et al., 2018).

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Structural Analysis

Research on compounds structurally related to 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has provided insights into their chemical reactivity and potential for forming complex structures. For example, reactions between oximes and organo-derivatives of Group III elements have been studied, revealing the formation of monomeric and dimeric oximates with potential applications in materials science and catalysis (Pattison & Wade, 1968). Similarly, the synthesis and bio-pharmacological evaluation of pyrrole derivatives, featuring appendages like carbaldehyde, oxime, and nitrile on their core structures, have demonstrated significant bioactivity, offering a basis for further pharmaceutical development (Battilocchio et al., 2013).

Coordination Chemistry and Magnetic Properties

The use of pyrrole-2-carbaldehyde oxime derivatives in coordination chemistry has led to the discovery of new materials with intriguing magnetic properties. For instance, the coordination of paramagnetic transition metal ions with 1-methyl-1H-pyrrole-2-carbaldehyde oxime resulted in the formation of a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior, highlighting the potential of such compounds in developing new magnetic materials (Giannopoulos et al., 2014).

Sensing Applications

Oxime derivatives have also found applications in the development of sensors. A study on the oxidative deoximation reaction induced recognition of hypochlorite using a fluorescent lanthanide-organic framework demonstrates the utility of oxime-functionalized compounds in environmental monitoring and chemical sensing. This research shows that oxime isomerization can be exploited in creating sensitive and selective sensors for detecting specific chemical species (Zhou et al., 2018).

Wirkmechanismus

The mechanism of action of a compound refers to how it interacts with biological systems. This information is particularly relevant for compounds with therapeutic applications. Unfortunately, the mechanism of action for “1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime” is not provided in the available resources .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime” could involve further exploration of its synthesis, structure, and potential applications. Given the biological activity of many oxime compounds , this compound could be of interest in the development of new therapeutic agents.

Eigenschaften

IUPAC Name |

(NE)-N-[[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O/c1-9-7-11(8-15-17)10(2)16(9)13-5-3-12(14)4-6-13/h3-8,17H,1-2H3/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHFIVDYNXQZNL-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-hydroxymethanimine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-morpholinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide dihydrochloride](/img/structure/B5527095.png)

![N'-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5527187.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5527196.png)

![2-phenyl-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5527200.png)

![N-(4-ethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5527204.png)